4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one is a chemical compound with the molecular formula C7H9NS . It is used as an intermediate for APIs such as Clopidogrel and Prasugrel . It can also be used as a biochemical reagent for life science related research .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved using a scaffold hopping strategy . This novel scaffold demonstrated promising Hh and Smo inhibition, indicating that it can serve as a starting point for further optimization .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 . The molecular weight of this compound is 139.22 .Physical and Chemical Properties Analysis
This compound appears as a white to light yellow to light orange powder or crystal . It has a melting point range of 226.0 to 230.0 °C . It is soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one is a key intermediate in the synthesis of new drugs, including antithrombotic drugs. Its synthesis involves alkylation, oxidation, and deprotection reactions starting from its hydrochloride salt, demonstrating a versatile role in chemical synthesis (Pan Xian-hua, 2011).
- The compound forms a crucial part of various heterocyclic nuclei, important in the synthesis of drug molecules and intermediates, showcasing its broad applicability in medicinal chemistry (J. Sangshetti et al., 2014).
Biological Activities and Pharmacological Applications
- It exhibits a range of biological activities, including antimicrobial, antileishmanial, antiarrhythmic, anti-inflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities. This highlights its potential as a lead structure in pharmacological research (N. Rao et al., 2018).
- Specific derivatives of this compound have shown potent inhibitory activities against tumor necrosis factor-alpha production, suggesting its potential in inflammatory and cancer-related research (Masakazu Fujita et al., 2002).
- Novel derivatives of this compound have been synthesized and shown significant in vivo anti-platelet aggregation activities, making them candidates for cardiovascular disease treatments (Die Cheng et al., 2008).
Further Research and Applications
- The compound has been used in the synthesis of other complex molecular structures, such as 4,7,8,9-Tetrahydrothieno-[2,3-d]Azocine, demonstrating its utility in advanced organic synthesis and drug discovery (L. G. Voskressensky et al., 2014).
- It has been involved in studies on cerebral protective agents and has shown promising results in anticonvulsant activities, which could be significant for neurological disorder treatments (M. Ohkubo et al., 1996).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKLAHLNIGTZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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